molecular formula C16H17F2N3O3 B2784612 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021117-56-5

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2784612
CAS No.: 1021117-56-5
M. Wt: 337.327
InChI Key: RNQGRPBCNSGUIF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is a chemical compound based on the 1,3,8-triazaspiro[4.5]decane-2,4-dione scaffold, which has been identified as a novel chemotype of delta opioid receptor (DOR)-selective agonists . This class of compounds represents a significant finding in the field of neuropharmacology, as it offers an alternative to traditional DOR agonists like SNC80, which are associated with adverse effects such as seizures and rapid tachyphylaxis (tolerance) . Researchers are exploring DOR as a promising target for various neurological and psychiatric conditions, including chronic inflammatory pain, migraine, and anxiety disorders . Compounds within this chemotype are notable for their high selectivity for DOR over a panel of other GPCRs and a signaling profile that is slightly biased toward G-protein coupling over β-arrestin recruitment . This G-protein bias is a key feature of interest, as it is believed to contribute to a reduced propensity for the adverse effects commonly linked to balanced DOR agonists . In preclinical models, the most potent hit from this class demonstrated significant anti-allodynic efficacy in a Complete Freund's Adjuvant (CFA) model of inflammatory pain, supporting its potential for pain management research . Molecular docking and dynamics simulations suggest that these agonists bind to the orthosteric site of the DOR, providing a structural basis for future rational drug design . This product is intended for research purposes only. For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

8-(2,6-difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17F2N3O3/c1-2-21-14(23)16(19-15(21)24)6-8-20(9-7-16)13(22)12-10(17)4-3-5-11(12)18/h3-5H,2,6-9H2,1H3,(H,19,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNQGRPBCNSGUIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C2(CCN(CC2)C(=O)C3=C(C=CC=C3F)F)NC1=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17F2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione typically involves multi-step organic reactions. One common approach starts with the preparation of the spirocyclic core, followed by the introduction of the 2,6-difluorobenzoyl and ethyl groups. Key steps may include:

    Formation of the Spirocyclic Core: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the 2,6-Difluorobenzoyl Group: This step often involves acylation reactions using 2,6-difluorobenzoyl chloride in the presence of a base.

    Ethylation: The ethyl group can be introduced via alkylation reactions using ethyl halides under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Core Triazaspiro Ring System Formation

The triazaspiro[4.5]decane-2,4-dione core likely forms through cyclization reactions involving diamines and diketones. For example, 1,3,8-triazaspiro[4.5]decane-2,4-dione (CID 120989) serves as a scaffold, where substitutions occur at positions 3 (ethyl group) and 8 (2,6-difluorobenzoyl group).

Substitution at Position 3 (Ethyl Group)

Ethyl substitution at position 3 likely involves alkylation. Patent US7241770B2 describes alkylation methods using bases like potassium carbonate or diisopropylethylamine in aprotic solvents (e.g., acetonitrile). For example:

  • Reaction : Triazaspiro core + ethylating agent (e.g., ethyl bromide) in acetonitrile with K₂CO₃.

  • Conditions : Reflux, followed by aqueous work-up and chromatography.

Substitution at Position 8 (2,6-Difluorobenzoyl Group)

The 2,6-difluorobenzoyl group may be introduced via acylation. Similar to 8-(4-fluorobenzoyl)propyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CID 24847082) , this could involve:

  • Reaction : Triazaspiro core + 2,6-difluorobenzoyl chloride in the presence of a base (e.g., pyridine).

  • Conditions : Room temperature or mild heating, followed by purification.

Purification and Characterization

  • Chromatography : Column chromatography using silica gel with eluents like ethyl acetate or dichloromethane/methanol .

  • Spectroscopy : NMR, IR, and mass spectrometry to confirm substitution patterns and purity.

Comparison of Related Triazaspiro Derivatives

CompoundMolecular FormulaMolecular WeightKey Substituents
Target Compound C₁₇H₁₈F₂N₃O₃353.3 g/molEthyl (C3), 2,6-difluorobenzoyl (C8)
CID 24847082 C₂₄H₂₆FN₃O₃423.5 g/molPropyl-4-fluorobenzoyl (C8)
CID 120989 C₇H₁₁N₃O₂169.18 g/molNone (base scaffold)
CID 98811 C₁₄H₁₇N₃O₂259.3 g/molBenzyl (C8)

Potential Stability and Reactivity

  • Hydrolysis Resistance : The dione (2,4-dione) moiety may undergo hydrolysis in acidic/basic conditions, cleaving the spiro ring.

  • Fluorine Substituents : The 2,6-difluoro groups enhance stability due to electron-withdrawing effects, reducing nucleophilic attack on the benzoyl group.

Literature and Patent Insights

  • Patent US7241770B2 details triazaspiro derivatives as ORL1 receptor agonists, highlighting synthesis via alkylation and acylation.

  • EvitaChem lists similar compounds (e.g., evt-15097341) with fluorobenzoyl and benzyl substitutions, suggesting analogous reactivity.

Scientific Research Applications

Antidepressant and Anxiolytic Properties

Research indicates that derivatives of triazaspiro compounds exhibit significant antidepressant and anxiolytic effects. For instance, compounds structurally similar to 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione have been studied for their ability to modulate neurotransmitter systems, particularly serotonin and dopamine pathways. This structural similarity suggests potential therapeutic applications in treating anxiety and depression disorders .

Opioid Receptor Agonism

A study highlighted the identification of novel δ-opioid receptor agonists among triazaspiro compounds. These compounds could serve as leads for developing analgesics with fewer side effects compared to traditional opioids . The unique structure of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may enhance selectivity for opioid receptors, potentially leading to new pain management therapies.

Antipsychotic Drug Development

Similar spiro compounds are known intermediates in the synthesis of antipsychotic medications. The structural framework of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione may facilitate the development of new antipsychotic agents with improved efficacy and safety profiles .

Synthesis of Fine Chemicals

The compound is also positioned as an important intermediate in the synthesis of various fine chemicals and agrochemicals. Its unique chemical structure allows it to participate in multiple synthetic pathways that yield products with desirable properties for agricultural applications.

Polymer Stabilizers

Certain derivatives of triazaspiro compounds have been explored as polymer stabilizers due to their ability to enhance thermal stability and resistance to degradation . This application is crucial in industries where material longevity is essential.

Case Study 1: Synthesis Methodology

A recent study detailed a three-step synthesis process for related triazaspiro compounds that could be adapted for 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione . The method involved using readily available raw materials like diethyl oxalate and urea under environmentally friendly conditions .

StepReaction ComponentsConditions
1Urea + Diethyl Oxalate + Ammonium CarbonateRoom Temperature
2Primary Product + Hydrochloric AcidReflux
3Secondary Product + Ethylamino Acetaldehyde + Potassium FerricyanideStirring at Room Temperature

This synthesis method not only demonstrates high yields but also emphasizes cost-effectiveness and safety.

Case Study 2: Pharmacological Screening

A high-throughput screening assay evaluated the pharmacological properties of various triazaspiro derivatives including 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione as potential opioid receptor modulators. The results indicated promising agonistic activity which could lead to further development in pain management therapies .

Mechanism of Action

The mechanism of action of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its interaction with specific molecular targets, such as delta opioid receptors. It binds to these receptors, modulating their activity and influencing downstream signaling pathways. This interaction can result in analgesic effects and modulation of neurological functions .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

Antimalarial Spirocyclic Hydantoins
  • CWHM-123 (8-(5-chloro-2-hydroxybenzyl)-3-ethyl-1-isopentyl-1,3,8-triazaspiro[4.5]decane-2,4-dione):
    • Substituents : 5-chloro-2-hydroxybenzyl (R1), isopentyl (R2).
    • Activity : IC50 = 0.310 µM against Plasmodium falciparum 3D7; retains potency against chloroquine-resistant Dd2 strain .
  • CWHM-505 (4,5-dichloro analog of CWHM-123):
    • Substituents : 4,5-dichloro modification.
    • Activity : IC50 = 0.099 µM (enhanced potency over CWHM-123) .
  • Target Compound :
    • Substituents : 2,6-difluorobenzoyl (R1), ethyl (R2).
    • Hypothesized Activity : Fluorine’s electron-withdrawing effects may improve target binding compared to chloro/hydroxy groups. The ethyl group may enhance metabolic stability relative to bulkier isopentyl.
Piperazine-Modified Derivatives
  • Compound 13 (8-phenyl-3-(3-(4-phenylpiperazin-1-yl)propyl)-1,3-diazaspiro[4.5]decane-2,4-dione): Substituents: Phenyl (R1), piperazine-propyl (R3). Notes: Detailed synthesis and analytical data reported, but biological activity unspecified .

Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : Chloro (CWHM-123) and fluorine (target compound) substituents enhance antimalarial potency by improving target binding or metabolic stability .
  • Alkyl Chain Length : Ethyl (target compound) vs. isopentyl (CWHM-123) may reduce steric hindrance, favoring bioavailability.
  • Spiro Core Modifications : Ethoxyethyl or benzyl substitutions (e.g., TRI-BE) alter solubility and cellular uptake .

Comparative Data Table

Compound Name R1 Substituent R2/R3 Substituent Molecular Weight (g/mol) Biological Activity (IC50) Application Reference
8-(2,6-Difluorobenzoyl)-3-ethyl-... 2,6-difluorobenzoyl Ethyl ~354.3 (calculated) N/A Research compound
CWHM-123 5-chloro-2-hydroxybenzyl Isopentyl 0.310 µM Antimalarial
CWHM-505 4,5-dichloro Isopentyl 0.099 µM Antimalarial
TRI-BE Benzyl 259.31 N/A Anticancer research
8-(2-Ethoxyethyl)-6-methyl-... Ethoxyethyl Methyl 255.3 N/A Synthetic intermediate

Biological Activity

The compound 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione is part of a class of triazaspiro compounds that have garnered attention for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione can be represented as follows:

C14H14F2N4O2\text{C}_{14}\text{H}_{14}\text{F}_2\text{N}_4\text{O}_2

This structure features a spirocyclic framework that is characteristic of its biological activity. The presence of the difluorobenzoyl group is significant for enhancing the compound's affinity for various biological targets.

1. Pharmacological Mechanisms

The biological activity of triazaspiro compounds often involves interactions with neurotransmitter systems and enzymatic pathways. Specifically:

  • Serotonin Reuptake Inhibition : Compounds in this class have been shown to inhibit the reuptake of serotonin (5-hydroxytryptophan), which is crucial for mood regulation and has implications in treating depression and anxiety disorders .
  • Opioid Receptor Affinity : These compounds exhibit high affinity for μ-opioid receptors, which are involved in pain modulation and reward pathways .
  • Prolyl Hydroxylase Inhibition : Recent studies indicate that derivatives of triazaspiro compounds act as pan-inhibitors of prolyl hydroxylase enzymes (PHD), which play a role in erythropoiesis and could be beneficial in treating anemia .

2. Case Studies and Research Findings

Several studies have explored the therapeutic potential of triazaspiro derivatives:

  • Efficacy in Hematopoiesis : A study demonstrated that 1,3,8-triazaspiro[4.5]decane-2,4-diones significantly accelerated the regeneration of lymphocyte and granulocyte cell populations in bone marrow hematopoiesis . This suggests potential applications in treating conditions like anemia or after chemotherapy.
  • Anxiolytic Effects : Similar compounds have been reported to possess anxiolytic properties with minimal side effects compared to traditional anxiolytics . This opens avenues for developing safer anxiety medications.

Data Table: Summary of Biological Activities

Activity TypeMechanism/TargetReferences
Serotonin Reuptake InhibitionRegulation of mood and anxiety ,
Opioid Receptor InteractionPain modulation ,
Prolyl Hydroxylase InhibitionErythropoiesis enhancement ,
Anxiolytic EffectsReduced anxiety with fewer side effects ,

Q & A

Q. What are the key considerations in synthesizing 8-(2,6-Difluorobenzoyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

The synthesis involves multi-step reactions requiring precise control of reaction conditions (temperature, solvent polarity, and time) to optimize yield and purity. For example, the triazaspiro framework is typically constructed via cyclization reactions between ethylenediamine derivatives and carbonyl-containing intermediates. Purification often employs column chromatography with gradients of dichloromethane/methanol (9:1) to isolate the target compound . Critical precursors include 2,6-difluorobenzoyl chloride and ethyl-substituted spirocyclic intermediates.

Q. How is the molecular structure of this compound characterized?

Structural elucidation relies on spectroscopic techniques:

  • NMR (1H/13C) to confirm the spirocyclic framework and substituent positions.
  • IR spectroscopy to identify carbonyl (C=O) and amine (N-H) functional groups.
  • Mass spectrometry (HRMS) for molecular weight validation.
  • X-ray crystallography (if crystalline) to resolve spatial arrangements of the difluorobenzoyl and ethyl groups .

Q. What biological activities are associated with this compound?

While direct data on this compound is limited, structurally analogous triazaspiro derivatives exhibit anticonvulsant, antimicrobial, and kinase inhibitory activities. For example, 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione derivatives show anticonvulsant efficacy in rodent models via GABAergic modulation . Methodological validation includes in vitro enzyme assays (e.g., kinase inhibition) followed by in vivo behavioral tests.

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound’s pharmacological profile?

SAR strategies focus on modifying:

  • The benzoyl group : Replacing 2,6-difluoro with electron-withdrawing groups (e.g., trifluoromethyl) to enhance metabolic stability .
  • The ethyl substituent : Introducing bulkier alkyl chains to improve blood-brain barrier penetration .
  • Spirocyclic core : Adjusting ring size (e.g., from 5- to 6-membered) to modulate conformational flexibility and target binding . Computational docking (e.g., AutoDock Vina) combined with in vitro IC50 assays can prioritize derivatives for synthesis .

Q. What experimental designs address contradictions in reported bioactivity data?

Discrepancies in biological activity (e.g., varying IC50 values across studies) may arise from differences in assay conditions (pH, solvent) or cellular models. To resolve these:

  • Standardize assay protocols (e.g., ATP concentration in kinase assays).
  • Use isogenic cell lines to eliminate genetic variability.
  • Validate results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic activity) .

Q. How can computational methods accelerate the synthesis and optimization of this compound?

Quantum mechanical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error synthesis. For example:

  • Reaction path search algorithms identify optimal conditions for spirocycle formation .
  • Machine learning models trained on spirocyclic compound databases predict solubility and bioavailability .

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